Tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound that features a nitrogen atom and a carboxylate group. Its empirical formula is , and it has a molecular weight of approximately 226.32 g/mol. This compound is recognized for its stability and reactivity, making it a valuable intermediate in organic synthesis and various scientific applications, particularly in chemistry, biology, and medicine .
The compound is classified under several categories based on its chemical properties and potential hazards. It is considered an acute toxic substance (Acute Tox. 3 Oral) and can cause acute toxicity if ingested. The International Union of Pure and Applied Chemistry name for this compound is tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate.
The synthesis of tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate typically begins with tropinone as a starting material. The general synthetic route involves the following steps:
The synthesis process may require specific reaction conditions such as temperature control, solvent selection, and purification techniques to ensure high yields and purity of the final product.
Tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate participates in various chemical reactions typical for amino acids and related compounds, including:
Understanding the reactivity profile of this compound is crucial for its application in organic synthesis and medicinal chemistry.
Tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate interacts primarily with nicotinic acetylcholine receptors in biological systems.
The compound's properties suggest it has high gastrointestinal absorption and can permeate the blood-brain barrier, making it significant for pharmacological studies .
Tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate has diverse applications across several fields:
This compound exemplifies the intersection of organic chemistry, pharmacology, and industrial applications, highlighting its importance as a research subject within these domains.
The systematic IUPAC name for this compound is tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate, which precisely defines its molecular architecture. The core structure features a bicyclic [3.2.1]octane system where one bridgehead position is occupied by a nitrogen atom (the "8-aza" designation). The 3-position carries an amino group (-NH₂), while the nitrogen at the 8-position is protected by a tert-butoxycarbonyl (Boc) group. This Boc group is critical for modulating reactivity during synthetic applications [7]. The bicyclic framework imposes significant stereochemical constraints, with the 3-amino group exhibiting either endo or exo stereochemistry relative to the longer bridge. Computational chemistry data indicates a topological polar surface area (TPSA) of 55.56 Ų and a calculated logP of 1.8756, reflecting moderate polarity [3]. The SMILES notation O=C(N1C2CC(N)CC1CC2)OC(C)(C)C
and InChI string 1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-4-5-10(14)7-8(13)6-9/h8-10H,4-7,13H2,1-3H3
provide machine-readable representations of the molecular structure and connectivity [2] [7].
The 8-azabicyclo[3.2.1]octane scaffold represents a privileged structure in medicinal chemistry due to its structural resemblance to biologically active tropane alkaloids like cocaine and atropine. Early synthetic efforts in the mid-20th century focused on natural product isolation and racemic synthesis of tropane derivatives. However, the introduction of tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate as a synthetic intermediate marked a paradigm shift by enabling systematic, stereocontrolled derivatization of the bicyclic core [9]. The Boc-protected amino variant emerged as a solution to challenges associated with nitrogen reactivity and stereochemical instability in unsubstituted tropane systems. Its rigid, three-dimensional structure provides conformational constraints that enhance binding specificity to biological targets, particularly in the central nervous system [7] [9]. The scaffold’s versatility is evidenced by its incorporation into diverse pharmacological agents, including monoamine reuptake inhibitors and receptor modulators [7].
Synthetic methodologies for accessing functionalized 8-azabicyclo[3.2.1]octane derivatives have evolved significantly since the 1970s. Initial routes relied on ring-expansion or cyclization strategies starting from pyrrolidine or piperidine precursors, often yielding racemic mixtures. The demand for enantiopure intermediates like tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate drove innovations in asymmetric synthesis, including enzymatic resolution, chiral auxiliaries, and transition-metal catalysis . Key advancements include:
Table 2: Evolution of Synthetic Methods for Azabicyclo[3.2.1]octane Derivatives
Time Period | Synthetic Strategy | Key Innovation | Limitations Overcome |
---|---|---|---|
1950s-1970s | Racemic Cyclization | Fischer indole-type cyclizations | Low stereochemical control |
1980s-1990s | Chiral Pool Derivatization | Use of natural amino acids as chirality sources | Limited substrate scope |
2000s-Present | Catalytic Asymmetric Synthesis | Transition-metal-catalyzed hydroamination | Enantioselective access to endo/exo variants |
The commercial availability of this Boc-protected amine since the late 1990s (e.g., CAS 174486-93-2) reflects its entrenched role as a building block in drug discovery, particularly for targeting neurotransmitter transporters and GPCRs [7] [8]. Its synthesis exemplifies the convergence of stereoselective methodology and protective group chemistry to solve historical challenges in heterocyclic chemistry [9].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3